Prostaglandin D2

Immunology Allergic Inflammation Receptor Pharmacology

Prostaglandin D2 (PGD2) is the only natural prostanoid with high dual-receptor affinity at DP1 (Kd 1.5 nM) and CRTH2 (Kd 12.9 nM)—the endogenous ligand released by IgE-activated mast cells. Its β-hydroxy ketone moiety drives rapid degradation (plasma t½ ~30 min) to PPARγ-active J-series metabolites (PGJ2→15d-PGJ2). Procure PGD2 for: (1) simultaneous DP1/CRTH2 activation mimicking allergic inflammation; (2) metabolic precursor for 15d-PGJ2 generation in PPARγ studies; (3) authentic analytical reference standard for LC-MS/MS bioanalytical method development (sensitivity to 1 pg/mL). Mandatory: cold-chain shipping & -20°C storage.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 41598-07-6
Cat. No. B048411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin D2
CAS41598-07-6
Synonyms11 Dehydroprostaglandin F2 alpha
11 Dehydroprostaglandin F2alpha
11-Dehydroprostaglandin F2 alpha
11-Dehydroprostaglandin F2alpha
alpha, 11-Dehydroprostaglandin F2
D2, Prostaglandin
F2 alpha, 11-Dehydroprostaglandin
F2alpha, 11-Dehydroprostaglandin
PGD2
Prostaglandin D2
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1
InChIKeyBHMBVRSPMRCCGG-OUTUXVNYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Prostaglandin D2 (CAS 41598-07-6): Core Characteristics and Scientific Procurement Rationale


Prostaglandin D2 (PGD2, CAS 41598-07-6) is a principal cyclooxygenase metabolite of arachidonic acid, distinguished by its dual receptor pharmacology as the endogenous agonist for both the DP1 (PTGDR) and CRTH2/DP2 (GPR44) receptors [1]. PGD2 is the major prostanoid released from IgE-activated mast cells and plays a central role in allergic inflammation, sleep regulation, and vasodilation [2]. Its unique β-hydroxy ketone moiety confers inherent chemical instability, with a reported plasma half-life of approximately 30 minutes and blood half-life of 0.9–1.1 minutes, driving rapid non-enzymatic degradation to bioactive J-series metabolites such as Δ12-PGJ2 and 15d-PGJ2 [3][4].

Why Prostaglandin D2 Cannot Be Substituted with PGE2, PGF2α, or Synthetic Analogs in Receptor Pharmacology Studies


PGD2 is pharmacologically unique among natural prostanoids due to its dual high-affinity engagement of both the DP1 and CRTH2 receptors, with dissociation constants (Kd) of 1.5 nM and 12.9 nM respectively [1]. In contrast, the structurally related PGE2 exhibits negligible affinity for CRTH2 (Ki = 4,730 nM) and PGF2α shows only moderate affinity (Ki = 395 nM), rendering them unsuitable substitutes for investigating the CRTH2 signaling axis [2]. Furthermore, PGD2's intrinsic instability and rapid conversion to distinct J-series metabolites that engage PPARγ—a property not shared by other primary prostaglandins—precludes simple functional substitution in in vivo or ex vivo systems where metabolic fate dictates biological outcomes [3].

Quantitative Evidence Differentiating Prostaglandin D2 from Analogs and In-Class Candidates


PGD2 Exhibits 200-Fold Higher CRTH2 Affinity Compared to PGE2 and 165-Fold Higher Than PGF2α

In radioligand binding competition studies using human CRTH2 receptor, PGD2 demonstrates substantially higher affinity compared to the structurally related natural prostaglandins PGE2 and PGF2α [1]. This quantitative difference directly impacts the compound's utility in studying Th2-mediated inflammation pathways [1].

Immunology Allergic Inflammation Receptor Pharmacology

PGD2 Demonstrates 3- to 5-Fold Lower CRTH2 Functional Potency Compared to 15(R)-15-methyl PGD2

In human eosinophil functional assays, PGD2 exhibits EC50 values that are 3- to 5-fold higher (less potent) than those of the synthetic CRTH2-selective agonist 15(R)-15-methyl PGD2 [1]. This quantitative difference informs experimental design decisions when selecting between the endogenous ligand and a stabilized analog for CRTH2 activation studies [1].

Eosinophil Biology Chemotaxis CRTH2 Agonist Screening

PGD2 Shows 6.5-Fold Loss of DP1-Mediated Anti-Platelet Activity and 7.2-Fold Loss of CRTH2 Activity After 120-Minute Plasma Incubation

PGD2 undergoes rapid degradation in human plasma with an apparent half-life of approximately 30 minutes, resulting in a time-dependent loss of biological activity at both DP1 and CRTH2 receptors [1]. This metabolic instability distinguishes PGD2 from more stable synthetic analogs and metabolites and must be accounted for in experimental design and procurement planning [1].

Pharmacokinetics Drug Stability Bioanalytical Method Development

PGD2 Exhibits 8-Fold Lower DP1 Affinity Than Synthetic Agonist SQ27986 and 1.2-Fold Lower Than BW245C

In competitive radioligand binding assays using human platelet DP1 receptor, PGD2 shows significantly lower affinity compared to several synthetic DP-selective agonists [1]. This quantitative ranking establishes PGD2 as the reference endogenous ligand for DP1 studies while identifying SQ27986, BW245C, and ZK118182 as superior tools for experiments requiring maximal DP1 engagement or DP1-specific signaling [1].

DP1 Receptor Pharmacology cAMP Signaling Platelet Biology

PGD2 Is 25-Fold Less Potent Than Its Metabolite 15d-PGJ2 in PPARγ Activation

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a non-enzymatic dehydration product of PGD2, acts as a selective PPARγ agonist with an EC50 of 2 µM [1]. In contrast, the parent compound PGD2 is substantially less potent at PPARγ, with the rank order of adipogenic potency being 15d-PGJ2 > Δ12-PGJ2 > PGJ2 > PGD2 [2]. This metabolic conversion pathway is unique to PGD2 among the primary prostaglandins and represents a key differentiating feature for research applications.

PPARγ Signaling Adipocyte Differentiation Metabolic Disease Research

PGD2 Lacks CRTH2 Selectivity Compared to DK-PGD2 Which Shows 2000-Fold CRTH2-over-DP1 Selectivity

PGD2 is a non-selective dual agonist of DP1 and CRTH2 receptors, with a CRTH2/DP1 selectivity ratio of approximately 0.5–8.6 depending on the assay system [1]. In contrast, its primary enzymatic metabolite 13,14-dihydro-15-keto-PGD2 (DK-PGD2) acts as a highly selective CRTH2 agonist with approximately 2000-fold selectivity over DP1 in membrane-based binding assays [2]. This selectivity difference fundamentally alters experimental utility.

Receptor Selectivity CRTH2 Signaling Th2 Immunology

Optimal Research and Industrial Applications for Prostaglandin D2 Based on Quantitative Differentiation Evidence


Endogenous Dual DP1/CRTH2 Signaling Studies in Mast Cell and Eosinophil Biology

Procure PGD2 when the research objective requires activation of both DP1 and CRTH2 receptors simultaneously, mimicking the endogenous ligand environment produced by IgE-activated mast cells. As established in Section 3, PGD2 is the only natural prostanoid with high dual-receptor affinity (CRTH2 Ki = 2.4 nM; DP1 Ki = 80 nM [1][2]). This scenario includes studies of allergic inflammation mechanisms, eosinophil chemotaxis, basophil activation, and Th2 lymphocyte polarization, where the interplay of both receptor pathways is physiologically relevant. For CRTH2-isolated studies, use DK-PGD2 or 15(R)-15-methyl PGD2 instead; for DP1-isolated studies, use BW245C or SQ27986.

PGD2 Metabolite Generation and PPARγ Pathway Investigations

Procure PGD2 as a metabolic precursor for generating J-series prostaglandins (PGJ2, Δ12-PGJ2, 15d-PGJ2) through controlled in vitro dehydration. As quantified in Section 3, PGD2 is >25-fold less potent than 15d-PGJ2 at PPARγ [1], establishing that PGD2 is not a PPARγ research tool per se but rather the essential starting material for producing PPARγ-active metabolites. This scenario applies to research on adipocyte differentiation, macrophage polarization, anti-inflammatory mechanisms, and nuclear receptor pharmacology where the comparative activity of the PGD2→15d-PGJ2 metabolic cascade is the focus. Use fresh PGD2 stocks due to the rapid plasma degradation quantified in Section 3 [2].

Bioanalytical Method Development and Pharmacokinetic Studies Requiring Endogenous Reference Standards

Procure PGD2 as the authentic analytical reference standard for LC-MS/MS method development and validation. As documented in Section 3, PGD2's plasma half-life of ~30 minutes and >92% clearance after 120 minutes [1] necessitates robust analytical methods with sensitivity down to 1 pg/mL [2] to accurately quantify endogenous PGD2 levels in clinical specimens. This scenario includes developing bioanalytical methods for serum/urine PGD2 quantification in asthma, allergic rhinitis, and niacin flush studies, as well as pharmacokinetic assessments of PGD2-modulating therapeutics. Isotopically labeled PGD2 (e.g., PGD2-d4) is recommended as an internal standard to control for the compound's inherent instability during sample preparation.

DP1-Mediated cAMP Signaling and Platelet Aggregation Inhibition Assays

Procure PGD2 as the endogenous reference agonist for DP1 receptor activation studies. As established in Section 3, PGD2 activates DP1 with an EC50 of 98 nM for cAMP accumulation and inhibits platelet aggregation with an IC50 that degrades 6.5-fold following 120-minute plasma incubation [1][2]. This scenario applies to research on vascular biology, platelet function, and cAMP/PKA signaling pathways where the endogenous ligand's response is the baseline comparator. Researchers should note that synthetic DP1 agonists (e.g., SQ27986 with 8-fold higher affinity) are available for studies requiring maximal DP1 activation; PGD2 is selected when endogenous signaling fidelity is paramount. Cold-chain shipping and -20°C storage are mandatory due to PGD2's quantitated instability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prostaglandin D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.